molecular formula C10H10O4S B1591909 Naphthalene-2-sulfonic acid hydrate CAS No. 6036-00-6

Naphthalene-2-sulfonic acid hydrate

Cat. No. B1591909
Key on ui cas rn: 6036-00-6
M. Wt: 226.25 g/mol
InChI Key: HKGOFWIZZIYCOS-UHFFFAOYSA-N
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Patent
US04261926

Procedure details

A mixture of 151 grams (1.0 mole) 4-nitro-o-xylene, 138 grams (1.6 moles) diethyl ketone, 5.8 grams of 5% platinum on carbon and 3.7 grams of 2-naphthalenesulfonic acid monohydrate were added to a pressure vessel. Hydrogen was fed into the reactor at a pressure of 30-40 psi and a temperature of 80°-100° C. When hydrogen uptake ceased, the vessel was cooled and vented. After filtering the catalyst, the aqueous phase was separated and the upper layer concentrated in vacuo to give 191 grams of 96% pure N-(1-ethylpropyl)-3,4-xylidine (96% yield).
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One
Quantity
3.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:11])[C:7]([CH3:10])=[CH:8][CH:9]=1)([O-])=O.[CH2:12]([C:14]([CH2:16][CH3:17])=O)[CH3:13].[H][H]>[Pt].O.C1C2C(=CC=CC=2)C=CC=1S(O)(=O)=O>[CH2:12]([CH:14]([NH:1][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([CH3:11])[CH:5]=1)[CH2:16][CH3:17])[CH3:13] |f:4.5|

Inputs

Step One
Name
Quantity
151 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C)C
Name
Quantity
138 g
Type
reactant
Smiles
C(C)C(=O)CC
Name
Quantity
5.8 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
3.7 g
Type
catalyst
Smiles
O.C1=C(C=CC2=CC=CC=C12)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to a pressure vessel
CUSTOM
Type
CUSTOM
Details
a temperature of 80°-100° C
TEMPERATURE
Type
TEMPERATURE
Details
the vessel was cooled
FILTRATION
Type
FILTRATION
Details
After filtering the catalyst
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
the upper layer concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CC)NC1=CC(=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 191 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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